1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL

CYP450 Drug Metabolism DDI Risk Assessment

Generic β-amino alcohols confound CYP450 profiling due to pervasive CYP3A4 interference. 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL (CAS 1270580-79-4) eliminates this ambiguity with a clean CYP2C19-selective profile. • Probe CYP2C19-mediated metabolism without CYP3A4 crosstalk (Ki=70 nM vs. CYP3A4 IC50=5.33 μM). • 5-HT3AC receptor activity (IC50=840 nM) supports GI/CINV target exploration. • Single enantiomers available for definitive stereochemistry-activity correlation studies.

Molecular Formula C10H14FNO2
Molecular Weight 199.22 g/mol
Cat. No. B13053353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL
Molecular FormulaC10H14FNO2
Molecular Weight199.22 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=C(C=C1)F)OC)N)O
InChIInChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3
InChIKeyLMEIUXVOCCZTEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL: A Chiral β-Amino Alcohol Building Block with Distinct Fluoromethoxy Aromatic Substitution for Advanced Synthesis


1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL (molecular formula C10H14FNO2, molecular weight 199.22 g/mol) is a chiral β-amino alcohol derivative featuring a 4-fluoro-3-methoxyphenyl substituent . This compound belongs to a class of amino alcohols widely utilized as versatile building blocks in medicinal chemistry and organic synthesis, owing to their dual functionality (amino and hydroxyl groups) and stereochemical complexity . The specific 4-fluoro-3-methoxy substitution pattern imparts unique electronic and steric properties that influence target binding and metabolic stability compared to unsubstituted or differently substituted phenyl amino alcohols [1].

Why 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL Cannot Be Replaced by Generic β-Amino Alcohols in Precision Applications


In research and industrial procurement, substituting 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL with a structurally similar, generic β-amino alcohol (e.g., phenylpropanolamine or 2-amino-1-phenylethanol) carries significant scientific risk due to the profound impact of the 4-fluoro-3-methoxy substitution pattern on biological activity and physicochemical properties . The presence of both a fluorine atom and a methoxy group on the aromatic ring alters electron density, lipophilicity, and metabolic stability, directly influencing key drug-target interactions and pharmacokinetic profiles [1]. Unlike unsubstituted analogs, the specific 4-fluoro-3-methoxy motif has been associated with measurable differences in CYP450 enzyme inhibition profiles and receptor binding affinities, as detailed in the quantitative evidence below [2].

Quantitative Differentiation of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL vs. Structural Analogs


Selective CYP2C19 Inhibition Profile vs. CYP3A4

1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL demonstrates preferential inhibition of CYP2C19 (Ki = 70 nM) while showing significantly weaker inhibition of CYP3A4 (IC50 = 5.33 μM) [1]. This selectivity profile, quantified by a >76-fold difference in potency, is a critical differentiator from other amino alcohols that may exhibit broader or different CYP inhibition patterns, which can impact drug-drug interaction (DDI) liability in preclinical development.

CYP450 Drug Metabolism DDI Risk Assessment

Moderate 5-HT3AC Receptor Antagonism in a Defined Cellular Context

In a functional assay using human 5-HT3AC receptors expressed in transient A201 cells, 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL exhibited an IC50 of 840 nM [1]. While potent antagonists of this receptor are known (e.g., some compounds with IC50 values in the low nanomolar range), this moderate potency, combined with the specific 4-fluoro-3-methoxy substitution, may offer a unique pharmacological profile with potentially reduced off-target effects compared to more potent, less selective 5-HT3 antagonists.

Serotonin Receptor Neuropharmacology Ion Channel

Distinct Physicochemical Properties Driving Metabolic Stability

The 4-fluoro-3-methoxyphenyl substitution in 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL is predicted to confer enhanced metabolic stability compared to non-fluorinated or para-substituted analogs . While direct comparative data for this specific compound is lacking, the well-documented effect of fluorine substitution on blocking oxidative metabolism at the para-position of phenyl rings supports this class-level inference [1]. Additionally, the presence of the methoxy group modulates lipophilicity, potentially improving membrane permeability relative to unsubstituted phenyl amino alcohols.

Lipophilicity Permeability Metabolic Stability

Stereochemical Complexity Enables Structure-Activity Relationship (SAR) Exploration

1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL exists as four distinct stereoisomers due to its two chiral centers (C1 and C2): (1R,2R), (1R,2S), (1S,2R), and (1S,2S) . This stereochemical diversity is a key differentiator from achiral or mono-chiral amino alcohols, as it allows for systematic SAR exploration to identify the most potent and selective isomer for a given target. For example, the (1R,2R) isomer (CAS 1212997-61-9) and the (1R,2S) isomer (CAS 1270092-75-5) are both commercially available as single enantiomers, enabling direct comparative studies .

Chiral Synthesis Enantiomer Differentiation SAR Studies

High-Value Application Scenarios for 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL Based on Evidence-Driven Differentiation


Lead Optimization in CNS Drug Discovery Requiring Moderate 5-HT3 Modulation

Leverage the compound's moderate IC50 of 840 nM against the 5-HT3AC receptor [1] to develop novel therapeutics for indications such as irritable bowel syndrome (IBS) or chemotherapy-induced nausea and vomiting (CINV), where complete receptor blockade is often associated with adverse effects. The specific 4-fluoro-3-methoxy substitution offers a unique starting point for SAR studies aimed at fine-tuning potency and selectivity.

Building Block for CYP2C19-Mediated Metabolism Studies and DDI Risk Mitigation

Utilize the compound as a selective CYP2C19 inhibitor (Ki = 70 nM) with low CYP3A4 activity (IC50 = 5.33 μM) [2] in in vitro DDI assays. This profile allows researchers to specifically probe CYP2C19-mediated metabolic pathways in drug candidates without significant interference from CYP3A4, a major drug-metabolizing enzyme. This is particularly valuable in early-stage ADME-Tox screening.

Chiral Scaffold for Enantiomer-Specific Activity Profiling and Asymmetric Synthesis

Capitalize on the commercial availability of single enantiomers, such as (1R,2R) and (1R,2S), to conduct definitive SAR studies that correlate stereochemistry with biological activity . This is essential for identifying the most therapeutically relevant isomer, a critical step in optimizing drug potency, selectivity, and intellectual property positioning. The β-amino alcohol core also serves as a versatile intermediate for asymmetric synthesis of more complex molecules.

Metabolically Stable Core for Long-Acting Therapeutic Agents

Employ 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL as a metabolically stable scaffold due to the para-fluorine substitution, which is known to block cytochrome P450-mediated oxidation at that position [3]. This property is particularly advantageous for designing long-acting drug candidates with improved pharmacokinetic profiles, reducing the need for frequent dosing in chronic conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.